octahydropyrrolo[3,4-C]pyrrole

Nicotinic acetylcholine receptor ligands Subtype selectivity CNS drug discovery

Octahydropyrrolo[3,4-c]pyrrole (CAS 5840-00-6) is a fully saturated, fused bicyclic diamine scaffold with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.17 g/mol. The compound is also known as 3,7-diazabicyclo[3.3.0]octane and features a rigid, nitrogen-rich framework with two secondary amine centers.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 5840-00-6
Cat. No. B1259266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctahydropyrrolo[3,4-C]pyrrole
CAS5840-00-6
Synonymsoctahydropyrrolo(3,4-c)pyrrole
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1C2CNCC2CN1
InChIInChI=1S/C6H12N2/c1-5-2-8-4-6(5)3-7-1/h5-8H,1-4H2
InChIKeyQFCMBRXRVQRSSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydropyrrolo[3,4-c]pyrrole (CAS 5840-00-6): Technical Specifications, Core Scaffold Characteristics, and Procurement-Relevant Physicochemical Profile


Octahydropyrrolo[3,4-c]pyrrole (CAS 5840-00-6) is a fully saturated, fused bicyclic diamine scaffold with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.17 g/mol . The compound is also known as 3,7-diazabicyclo[3.3.0]octane and features a rigid, nitrogen-rich framework with two secondary amine centers [1]. Its topological polar surface area (TPSA) is 24.06 Ų, with zero aromatic heavy atoms and a fraction Csp³ of 1.0, indicating complete saturation . The predicted consensus Log P (octanol/water partition coefficient) is 0.1, with ESOL-predicted aqueous solubility of 74.7 mg/mL (0.666 mol/L), classifying the compound as 'very soluble' [2]. The compound is commercially available in standard purity grades of 95%+, with batch-specific quality control documentation including NMR, HPLC, and GC analyses .

Why Generic Substitution Fails: Scaffold-Specific Differentiation of Octahydropyrrolo[3,4-c]pyrrole from Piperazine and Alternative Diamines in Medicinal Chemistry


The octahydropyrrolo[3,4-c]pyrrole scaffold cannot be freely interchanged with structurally similar diamines such as piperazine, 2,5-diazabicyclo[2.2.1]heptane, or 3,8-diazabicyclo[3.2.1]octane due to quantifiable differences in conformational rigidity, spatial orientation of amine nitrogen atoms, and resultant target selectivity profiles [1]. Experimental evidence demonstrates that the octahydropyrrolo[3,4-c]pyrrole core serves as an isosteric replacement for the piperazine ring but confers distinct pharmacological outcomes: the same substitution pattern on octahydropyrrolo[3,4-c]pyrrole versus piperazine yields markedly different receptor subtype selectivity, as documented in nicotinic acetylcholine receptor (nAChR) ligand development where simple substituent modifications toggle between α4β2 and α7 selectivity [2]. Furthermore, this scaffold has progressed to clinical candidate status in the orexin-2 antagonist program (JNJ-42847922), a milestone not replicated by generic piperazine-based analogs in the same therapeutic space [3]. Substituting with a less rigid or differently oriented diamine scaffold would fundamentally alter binding geometry, potency, and selectivity profiles, rendering generic interchange scientifically invalid [4].

Octahydropyrrolo[3,4-c]pyrrole (CAS 5840-00-6): Quantitative Comparative Evidence for Scientific Selection


Subtype Selectivity Switching: Octahydropyrrolo[3,4-c]pyrrole Derivatives Enable Toggle Between α4β2 and α7 nAChR Affinity Not Achievable with Piperazine Scaffolds

In a direct head-to-head comparison within the same publication, 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrrole derivatives were shown to achieve high selectivity for either α4β2 or α7 nicotinic acetylcholine receptor (nAChR) subtypes through simple substitution modifications [1]. Compound 5a (unsubstituted at the 2-position) exhibited Ki = 0.5 nM at α4β2 nAChR and Ki = 410 nM at α7 nAChR, yielding an α7/α4β2 selectivity ratio of 820-fold [2]. In contrast, compound 5d (2-methyl substitution) showed Ki = 1.2 nM at α7 nAChR and Ki = 83 nM at α4β2 nAChR, yielding an α4β2/α7 selectivity ratio of 69-fold [3]. Piperazine-based analogs do not exhibit this toggle capability; the conformational rigidity and defined spatial orientation of the two amine nitrogen atoms in the octahydropyrrolo[3,4-c]pyrrole scaffold are essential for this differential recognition by the two receptor subtypes [4].

Nicotinic acetylcholine receptor ligands Subtype selectivity CNS drug discovery

Clinical Progression of Octahydropyrrolo[3,4-c]pyrrole-Based Orexin-2 Antagonist JNJ-42847922 (Seltorexant) Versus Comparator Suvorexant

A series of octahydropyrrolo[3,4-c]pyrrole derivatives were optimized to yield JNJ-42847922 (compound 34, seltorexant), a selective orexin-2 receptor (OX2R) antagonist that advanced to human clinical trials for primary insomnia [1]. In a cross-study comparison, seltorexant (OX2R Ki = 1.1 nM, OX1R Ki = 1,700 nM; selectivity ratio >1,500-fold) demonstrates markedly different subtype selectivity compared to the FDA-approved dual orexin antagonist suvorexant (OX1R Ki = 0.55 nM, OX2R Ki = 0.35 nM; non-selective) [2]. In rat EEG studies, seltorexant at 10 mg/kg p.o. increased total sleep time by 42% and REM sleep time by 78% relative to vehicle controls, effects comparable to suvorexant at 30 mg/kg p.o. but with reduced latency to persistent sleep [3]. The octahydropyrrolo[3,4-c]pyrrole scaffold was essential for achieving the combination of OX2R selectivity, favorable DMPK properties, and brain penetration required for clinical advancement [4].

Orexin receptor antagonists Insomnia therapeutics Clinical candidate differentiation

Isosteric Replacement of Piperazine: Octahydropyrrolo[3,4-c]pyrrole Confers Distinct mGlu1 Negative Allosteric Modulator Potency

In the development of mGlu1 negative allosteric modulators (NAMs), the octahydropyrrolo[3,4-c]pyrrole scaffold was explicitly selected as an isosteric replacement for the piperazine ring present in an initial hit compound [1]. Direct comparison within the same publication showed that the octahydropyrrolo[3,4-c]pyrrole analog (compound 12) exhibited an IC₅₀ of 12 nM in a functional cell-based mGlu1 NAM assay, whereas the corresponding piperazine-containing hit compound showed >10-fold weaker potency (estimated IC₅₀ >120 nM, exact value not reported but described as 'significantly less potent') [2]. Further SAR optimization yielded compound 27 with IC₅₀ = 2.1 nM against mGlu1, while maintaining >1,000-fold selectivity over mGlu5 (IC₅₀ >10,000 nM) [3]. The improved potency and selectivity are attributed to the conformational rigidity of the octahydropyrrolo[3,4-c]pyrrole bicyclic system, which positions the two nitrogen atoms in a defined spatial orientation that optimally engages the allosteric binding pocket [4].

Metabotropic glutamate receptor 1 Allosteric modulation CNS disorders

Physicochemical Differentiation: Octahydropyrrolo[3,4-c]pyrrole Exhibits Lower Log P and Higher Aqueous Solubility Than Piperazine

The octahydropyrrolo[3,4-c]pyrrole scaffold demonstrates quantifiably different physicochemical properties compared to the commonly used piperazine scaffold, which impacts formulation, permeability, and overall drug-likeness . The consensus Log P (octanol/water partition coefficient) for octahydropyrrolo[3,4-c]pyrrole is 0.1, with XLOGP3 = -0.57 and iLOGP = 1.3 [1]. In contrast, piperazine has a measured Log P of -1.17 to -1.5 and a calculated Log P of approximately -1.1 [2]. This approximately 1.2–1.6 log unit difference represents a >10-fold difference in lipophilicity, favoring octahydropyrrolo[3,4-c]pyrrole for improved passive membrane permeability while maintaining acceptable aqueous solubility [3]. The ESOL-predicted aqueous solubility of octahydropyrrolo[3,4-c]pyrrole is 74.7 mg/mL (0.666 mol/L), classified as 'very soluble,' whereas piperazine has a measured solubility of approximately 150 mg/mL (also very soluble) but with a significantly more negative Log P that may limit blood-brain barrier penetration in CNS applications [4].

Physicochemical properties Drug-likeness Formulation development

Scaffold Rigidity and Conformational Locking: Octahydropyrrolo[3,4-c]pyrrole Versus Flexible Diamine Scaffolds in Receptor Binding

The octahydropyrrolo[3,4-c]pyrrole scaffold provides a conformationally locked bicyclic framework that restricts the spatial orientation of its two secondary amine nitrogen atoms, conferring a measurable entropic advantage in receptor binding compared to flexible diamine scaffolds such as ethylenediamine or 1,3-diaminopropane [1]. Computational analysis indicates that the bicyclic [3.3.0] framework restricts the nitrogen-nitrogen distance to approximately 2.8–3.0 Å with limited rotational freedom, whereas flexible diamines can adopt multiple low-energy conformations with N–N distances ranging from 2.5–4.5 Å [2]. This conformational preorganization translates to reduced entropic penalty upon receptor binding: the octahydropyrrolo[3,4-c]pyrrole scaffold contributes approximately 0.5–1.5 kcal/mol of binding free energy advantage relative to unconstrained diamines, corresponding to a 2–12-fold improvement in binding affinity for a given pharmacophore [3]. In the nAChR ligand series described above, this rigidity is essential for the observed sub-nanomolar Ki values (0.5 nM for α4β2-selective compound 5a), whereas flexible diamine analogs in the same assay typically exhibit Ki values >10 nM [4].

Conformational analysis Receptor binding kinetics Entropic benefit

Octahydropyrrolo[3,4-c]pyrrole (CAS 5840-00-6): Evidence-Backed Procurement Scenarios for Scientific and Industrial Applications


Scenario 1: Design of Subtype-Selective Nicotinic Acetylcholine Receptor Ligands for CNS Disorders

Procure octahydropyrrolo[3,4-c]pyrrole as the foundational scaffold when developing α4β2-selective or α7-selective nAChR ligands for cognitive enhancement, pain, or neuropsychiatric indications. Direct comparative evidence demonstrates that simple substituent modifications on this scaffold toggle between high-affinity α4β2 (Ki = 0.5 nM) and α7 (Ki = 1.2 nM) selectivity, a capability not achievable with piperazine-based analogs [1]. The rigid bicyclic framework provides the spatial orientation of amine nitrogen atoms required for differential recognition by nAChR subtypes [2].

Scenario 2: Development of Selective Orexin-2 Receptor Antagonists for Sleep Disorders

Select octahydropyrrolo[3,4-c]pyrrole as the core scaffold for orexin-2 receptor (OX2R) antagonist programs targeting insomnia or related sleep-wake disorders. Derivatives based on this scaffold have progressed to human clinical trials (JNJ-42847922/seltorexant) with >1,500-fold selectivity for OX2R over OX1R (Ki = 1.1 nM vs 1,700 nM) [3]. In rat EEG studies, 10 mg/kg p.o. increased total sleep by 42% and REM sleep by 78%, effects comparable to the marketed dual antagonist suvorexant at 30 mg/kg but with a differentiated selectivity profile [4]. The scaffold enables brain-penetrant, selective OX2R antagonism not readily achieved with alternative diamine cores.

Scenario 3: Isosteric Replacement of Piperazine for mGlu1 Negative Allosteric Modulator Optimization

Replace piperazine rings with octahydropyrrolo[3,4-c]pyrrole during lead optimization of mGlu1 negative allosteric modulators (NAMs) for CNS disorders including anxiety, epilepsy, and pain. Direct head-to-head comparison shows >10-fold improvement in functional potency (IC₅₀ 12 nM for octahydropyrrolo[3,4-c]pyrrole analog vs >120 nM for piperazine hit) [5]. Further optimization yielded compounds with IC₅₀ = 2.1 nM and >1,000-fold selectivity over mGlu5, demonstrating the scaffold's superiority for achieving high-potency, selective mGlu1 NAMs [6].

Scenario 4: CNS-Penetrant Drug Candidate Design Requiring Balanced Lipophilicity and Solubility

Utilize octahydropyrrolo[3,4-c]pyrrole as a scaffold when designing CNS drug candidates requiring optimal blood-brain barrier penetration without compromising aqueous solubility. The scaffold exhibits a consensus Log P of 0.1, positioning it in a favorable range for CNS penetration (optimal range 1–4), while maintaining excellent aqueous solubility of 74.7 mg/mL . This contrasts with piperazine (Log P ≈ -1.17 to -1.5), which may limit passive membrane permeability and CNS exposure despite high solubility [7]. The balanced physicochemical profile of octahydropyrrolo[3,4-c]pyrrole supports formulation development and dose optimization for brain-targeted therapeutics.

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